
2-(E)-2-Cyanovinylbenzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(E-Cyanovinyl)phenylboronic acid is an organic compound with the molecular formula C₉H₈BNO₂ and a molecular weight of 173.0 g/mol . This compound is characterized by the presence of a cyanovinyl group attached to a phenylboronic acid moiety. It is primarily used in research settings, particularly in the field of organic synthesis and proteomics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(E-Cyanovinyl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: 50-100°C
Industrial Production Methods
While specific industrial production methods for 2-(E-Cyanovinyl)phenylboronic acid are not well-documented, the general principles of large-scale Suzuki–Miyaura coupling can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-(E-Cyanovinyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to phenols or quinones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the cyanovinyl group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Phenols, quinones
Reduction: Amines
Substitution: Various substituted phenyl derivatives
科学的研究の応用
2-(E-Cyanovinyl)phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Proteomics: Employed in the study of protein interactions and functions.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its ability to form stable complexes with biomolecules.
Material Science: Used in the development of advanced materials with specific electronic or optical properties
作用機序
The mechanism of action of 2-(E-Cyanovinyl)phenylboronic acid primarily involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including the development of sensors and drug delivery systems .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
Vinylboronic Acid: Contains a vinyl group attached to the boronic acid moiety, used in similar coupling reactions.
Cyanophenylboronic Acid: Contains a cyano group attached to the phenyl ring, used in various organic transformations.
Uniqueness
2-(E-Cyanovinyl)phenylboronic acid is unique due to the presence of both a cyanovinyl group and a boronic acid moiety. This combination allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to simpler boronic acids .
特性
分子式 |
C9H8BNO2 |
|---|---|
分子量 |
172.98 g/mol |
IUPAC名 |
[2-[(Z)-2-cyanoethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C9H8BNO2/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-6,12-13H/b5-3- |
InChIキー |
IBOPZLYQFBLSRH-HYXAFXHYSA-N |
異性体SMILES |
B(C1=CC=CC=C1/C=C\C#N)(O)O |
正規SMILES |
B(C1=CC=CC=C1C=CC#N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13717831.png)

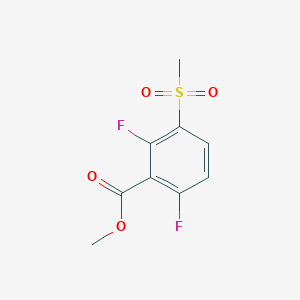
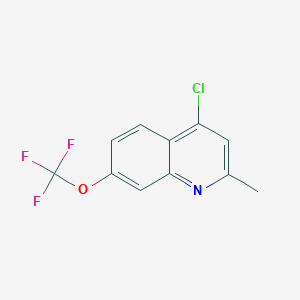
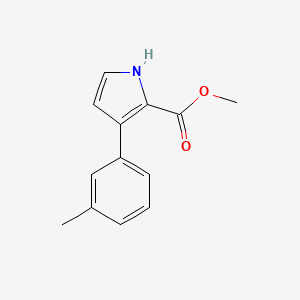
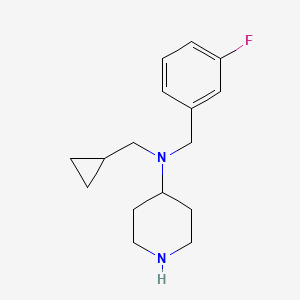
![tert-butyl N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B13717867.png)
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13717883.png)
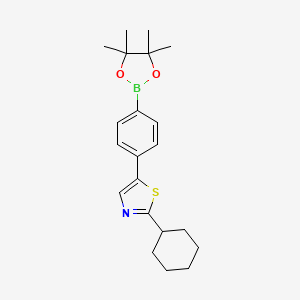


![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide](/img/structure/B13717922.png)

